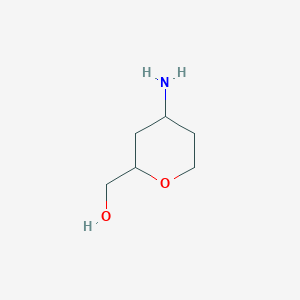

(4-Aminooxan-2-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-aminooxan-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c7-5-1-2-9-6(3-5)4-8/h5-6,8H,1-4,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AORHCDNTOFUFGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CC1N)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Studies of 4 Aminooxan 2 Yl Methanol

Reactions of the Amino Group in (4-Aminooxan-2-yl)methanol

The primary amino group in this compound is a nucleophilic center, capable of participating in a variety of bond-forming reactions.

Amide Coupling and Acylation Reactions

The amino group can readily react with carboxylic acids and their derivatives to form amides. Amide bond formation is one of the most fundamental reactions in organic synthesis, often facilitated by coupling agents that activate the carboxylic acid. organic-chemistry.orgresearchgate.net Common methods include the use of carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of additives such as 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP), to enhance efficiency and minimize side reactions. nih.govfishersci.co.uk

The general scheme for the amide coupling of this compound with a generic carboxylic acid (R-COOH) is as follows:

Scheme 1: General amide coupling reaction.

Alternatively, acylation can be achieved using more reactive acylating agents like acyl chlorides or anhydrides, typically in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the acid byproduct. organic-chemistry.org The choice of solvent for these reactions is broad, with aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) being common. fishersci.co.uk

Table 1: Illustrative Amide Coupling and Acylation Reactions

| Acylating Agent | Coupling/Activating Reagents | Expected Amide Product |

|---|---|---|

| Acetic Anhydride | Pyridine | N-((2-(hydroxymethyl)oxan-4-yl))acetamide |

| Benzoyl Chloride | Triethylamine | N-((2-(hydroxymethyl)oxan-4-yl))benzamide |

Formation of Imines and Subsequent Reductions

The primary amino group of this compound can undergo condensation with aldehydes or ketones to form imines, also known as Schiff bases. lumenlearning.comwikipedia.org This reaction is typically acid-catalyzed and is reversible, often requiring the removal of water to drive the equilibrium towards the imine product. wikipedia.orglibretexts.org The reaction proceeds through a carbinolamine intermediate which then dehydrates. libretexts.org

Scheme 2: General imine formation reaction.

These imine intermediates can be subsequently reduced to form secondary amines. This two-step process, often performed in a single pot, is known as reductive amination. wikipedia.orgmasterorganicchemistry.com A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaCNBH₃) being common choices. commonorganicchemistry.com Sodium triacetoxyborohydride (B8407120) is another mild and effective reagent for this transformation. commonorganicchemistry.com Reductive amination using decaborane (B607025) in methanol (B129727) has also been reported as an efficient method. organic-chemistry.orgresearchgate.net

Table 2: Illustrative Imine Formation and Reductive Amination

| Carbonyl Compound | Reaction Type | Reagents | Expected Product |

|---|---|---|---|

| Benzaldehyde | Imine Formation | Acid catalyst (e.g., TsOH) | (E)-N-benzylidene-4-(hydroxymethyl)oxan-2-amine |

| Acetone | Imine Formation | Acid catalyst | N-(propan-2-ylidene)-4-(hydroxymethyl)oxan-2-amine |

Nucleophilic Substitutions and Ring-Opening Reactions

As a nucleophile, the amino group can participate in nucleophilic substitution reactions, displacing leaving groups from alkyl or aryl halides. For instance, in nucleophilic aromatic substitution (SNAr), the amine can attack electron-deficient aromatic rings, though this typically requires activated substrates. chemguide.co.uklibretexts.org

Reactions of the Hydroxyl Group in this compound

The primary hydroxyl group provides another site for derivatization through esterification, etherification, and oxidation.

Esterification and Etherification Protocols

The primary alcohol can be converted to an ester through reaction with a carboxylic acid under acidic conditions, a process known as Fischer esterification. masterorganicchemistry.comresearchgate.net This is an equilibrium process, often driven to completion by using an excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.com More reactive acylating agents like acyl chlorides or anhydrides can also be used for esterification, usually in the presence of a base.

Etherification to form ethers can be accomplished through various methods, such as the Williamson ether synthesis. This would involve deprotonating the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Table 3: Illustrative Esterification and Etherification Reactions

| Reagent | Reaction Type | Catalyst/Base | Expected Product |

|---|---|---|---|

| Acetic Acid | Fischer Esterification | H₂SO₄ (catalytic) | (4-aminooxan-2-yl)methyl acetate |

| Acetyl Chloride | Acylation | Pyridine | (4-aminooxan-2-yl)methyl acetate |

Oxidation Reactions to Aldehydes or Carboxylic Acids

The primary alcohol functional group can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. passmyexams.co.uk Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), will typically stop at the aldehyde stage.

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (generated from potassium dichromate and sulfuric acid), or Jones reagent, will oxidize the primary alcohol all the way to a carboxylic acid. libretexts.org To ensure the complete conversion to the carboxylic acid, the reaction is often performed with an excess of the oxidizing agent and under heating. libretexts.org

Table 4: Illustrative Oxidation Reactions

| Oxidizing Agent | Reaction Condition | Expected Product |

|---|---|---|

| Pyridinium chlorochromate (PCC) | Anhydrous DCM | 4-aminooxan-2-carbaldehyde |

| Potassium dichromate (K₂Cr₂O₇), H₂SO₄ | Heat | 4-aminooxane-2-carboxylic acid |

Chemo- and Regioselective Transformations of this compound

There is no available scientific literature detailing specific chemo- and regioselective transformations for this compound. However, the bifunctional nature of the molecule, containing both a primary amine and a primary alcohol, presents theoretical opportunities for selective reactions. The relative nucleophilicity of the amino group and the hydroxyl group would be a key determinant in its reactions.

In principle, the amino group, being generally more nucleophilic than the hydroxyl group, could be selectively targeted under specific conditions. For instance, N-acylation or N-alkylation could likely be achieved while leaving the hydroxyl group intact. Conversely, protection of the more reactive amino group, for example as a carbamate (B1207046), would allow for subsequent reactions at the less reactive hydroxyl site.

One relevant transformation for 1,3-amino alcohols is the synthesis of cyclic carbamates using carbon dioxide as a C1 source. acs.org This process involves the reaction of the amino group with CO₂ to form a carbamate anion, which can then undergo intramolecular cyclization with the hydroxyl group, often promoted by a dehydrating agent. acs.org The stereochemistry of the starting amino alcohol is typically retained in the final cyclic carbamate product. acs.org While this reaction has been demonstrated for a variety of amino alcohols, its application to this compound has not been documented.

Derivatization Techniques for Enhanced Analytical Detection and Separation

Derivatization is a common strategy to improve the analytical properties of molecules for techniques like chromatography and spectroscopy. actascientific.comnih.gov For a molecule like this compound, derivatization would target the primary amine and/or the primary alcohol to enhance volatility, improve chromatographic retention and resolution, or introduce a chromophore or fluorophore for sensitive detection. actascientific.com

Pre-column derivatization is a technique where the analyte is chemically modified before its introduction into a high-performance liquid chromatography (HPLC) system. actascientific.com This is particularly useful for compounds that lack a strong UV-absorbing or fluorescent moiety, as is the case with this compound.

Common derivatizing agents for primary amines, a class to which this compound belongs, include:

o-Phthaldialdehyde (OPA): In the presence of a thiol (like 2-mercaptoethanol), OPA reacts rapidly with primary amines to form highly fluorescent isoindole derivatives, enabling sensitive detection. actascientific.comnih.gov

9-Fluorenylmethyl Chloroformate (FMOC): This reagent reacts with both primary and secondary amines to yield stable, fluorescent derivatives. mdpi.com

Phenyl Isothiocyanate (PITC): PITC reacts with amino groups to form phenylthiocarbamoyl (PTC) derivatives, which are readily detectable by UV absorbance. creative-proteomics.com

Dansyl Chloride: This reagent forms highly fluorescent and UV-absorbing sulfonamide derivatives with primary and secondary amines. creative-proteomics.com

While these methods are standard for amino acid and amino alcohol analysis, their specific application and optimization for this compound are not reported in the literature. actascientific.comnih.govcreative-proteomics.com The choice of reagent would depend on the analytical requirements, such as desired sensitivity and compatibility with the chromatographic conditions.

Table 1: Common Pre-column Derivatization Reagents for Primary Amines and Alcohols

| Derivatizing Agent | Target Functional Group(s) | Detection Method | Key Characteristics |

| o-Phthaldialdehyde (OPA) | Primary Amines | Fluorescence | Fast reaction; derivatives can be unstable. nih.govmdpi.com |

| 9-Fluorenylmethyl Chloroformate (FMOC) | Primary & Secondary Amines | Fluorescence, UV | Stable derivatives; reagent can interfere. mdpi.com |

| Phenyl Isothiocyanate (PITC) | Primary & Secondary Amines | UV | Stable derivatives; reagent is toxic. creative-proteomics.com |

| Dansyl Chloride | Primary & Secondary Amines, Phenols | Fluorescence, UV | Strong fluorescence; slow reaction. creative-proteomics.com |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC) | Primary & Secondary Amines | Fluorescence, UV | Stable derivatives; rapid reaction. creative-proteomics.com |

For spectroscopic analysis, such as mass spectrometry (MS) and nuclear magnetic resonance (NMR), derivatization can be used to increase volatility (for gas chromatography-mass spectrometry, GC-MS) or to introduce specific mass tags for enhanced detection in liquid chromatography-mass spectrometry (LC-MS).

Silylation is a common technique to derivatize both hydroxyl and amino groups, replacing the active hydrogen with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose. The resulting TMS-derivatives of this compound would be more volatile and suitable for GC-MS analysis, providing characteristic fragmentation patterns that could aid in its identification.

For LC-MS/MS, derivatization can introduce a readily ionizable group or a specific fragment that aids in sensitive and selective detection. researchgate.net Reagents are often designed to react with a specific functional group, such as the primary amine in this compound, to yield a product with enhanced ionization efficiency and a predictable fragmentation pattern upon collision-induced dissociation. researchgate.netnih.gov As with other topics, specific protocols for the derivatization of this compound for spectroscopic analysis have not been published.

Stereochemical Investigations and Chiral Building Block Applications of 4 Aminooxan 2 Yl Methanol

Enantiomeric and Diastereomeric Considerations for (4-Aminooxan-2-yl)methanol

This compound possesses two stereocenters at the C2 and C4 positions of the oxane ring. Consequently, the molecule can exist as four possible stereoisomers: two pairs of enantiomers. These are the (2R,4R) and (2S,4S) enantiomers, and the (2R,4S) and (2S,4R) enantiomers. Each pair of enantiomers has a corresponding diastereomeric relationship with the other pair.

The relative orientation of the amino and methanol (B129727) substituents, whether cis or trans, significantly influences the molecule's three-dimensional shape and its potential interactions with biological targets. The synthesis of a single, desired stereoisomer is a critical challenge in harnessing the full potential of this chiral building block.

The diastereoselective synthesis of substituted tetrahydropyrans can be achieved through various methods, including Prins cyclization and oxa-Michael reactions. nih.govntu.edu.sg For instance, the synthesis of 2,6-disubstituted tetrahydropyranones has been accomplished with excellent diastereoselectivity. nih.gov While specific methods for the stereocontrolled synthesis of this compound are not extensively documented in publicly available literature, established principles of asymmetric synthesis can be applied. Chiral auxiliaries, substrate-controlled methods, or chiral catalysts could be employed to achieve the desired stereochemical outcome.

The separation of the different stereoisomers, if a stereoselective synthesis is not employed, can be achieved through chiral resolution techniques. mdpi.com Chiral High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common and effective method for separating enantiomers and diastereomers. mdpi.com Another approach involves the formation of diastereomeric salts by reacting the racemic amine with a chiral acid, followed by separation through crystallization.

This compound as a Chiral Synthon in Asymmetric Synthesis.wiley-vch.denih.gov

Chiral building blocks, or synthons, are foundational to modern asymmetric synthesis, providing access to enantiomerically pure complex molecules. nih.gov The presence of both a primary amine and a primary alcohol in this compound, anchored to a defined stereochemical framework, makes it a versatile synthon for introducing the aminomethyl-substituted oxane motif into larger structures.

Development of Enantiomerically Pure Drug Candidates from Oxane Derivatives

The oxane ring is a common feature in many bioactive compounds and approved drugs. The stereochemistry of these molecules is often critical to their therapeutic effect. The use of enantiomerically pure building blocks like a specific stereoisomer of this compound can streamline the synthesis of such drugs, avoiding the need for late-stage chiral separations and the potential for off-target effects from unwanted stereoisomers. Although direct examples of drug candidates derived specifically from this compound are not readily found in the literature, the principle of utilizing chiral heterocyclic building blocks is well-established in drug discovery. sigmaaldrich.com

Application in the Construction of Heterocyclic and Peptidomimetic Compounds

The amino and alcohol functionalities of this compound are ideal handles for constructing more complex heterocyclic systems. For example, the amine can be acylated and then cyclized to form fused bicyclic structures.

Furthermore, this aminopyranol can serve as a scaffold for peptidomimetics. Peptidomimetics are molecules that mimic the structure and function of peptides but have improved properties such as enhanced stability against enzymatic degradation and better oral bioavailability. nih.gov The defined spatial orientation of the amino and hydroxymethyl groups on the rigid oxane ring can be used to mimic the side chains of specific amino acids or to constrain a peptide backbone into a desired conformation, such as a β-turn. nih.gov

Integration into Complex Molecular Architectures

The dual functionality of this compound allows for its sequential or orthogonal functionalization, enabling its integration into complex molecular architectures. The amine can be protected while the alcohol is modified, or vice versa, allowing for a stepwise construction of the target molecule. This controlled derivatization is essential when building intricate natural products or large drug molecules where multiple reactive sites need to be selectively addressed.

Conformational Analysis of the Oxane Ring System in Aminopyranylmethanols

The oxane ring typically adopts a chair conformation, which minimizes torsional and steric strain. For a substituted oxane like this compound, the substituents (the amino group at C4 and the hydroxymethyl group at C2) can occupy either axial or equatorial positions.

The conformational preference of the substituents is governed by a balance of steric and electronic effects. Generally, bulky substituents prefer to occupy the more spacious equatorial position to minimize 1,3-diaxial interactions. In the case of the cis-isomer of this compound, one substituent would be axial and the other equatorial, or both could be in a less stable twist-boat conformation. In the trans-isomer, both substituents could be in the more stable diequatorial arrangement.

Computational modeling and Nuclear Magnetic Resonance (NMR) spectroscopic techniques, such as the measurement of coupling constants and Nuclear Overhauser Effect (NOE) experiments, are powerful tools for determining the preferred conformation of such molecules in solution. beilstein-journals.org Studies on similarly substituted tetrahydropyrans have shown that the ring generally adopts a chair-like conformation with bulky substituents favoring the equatorial position. ntu.edu.sg

Stereochemistry's Impact on Molecular Recognition Phenomena

Molecular recognition, the specific interaction between two or more molecules, is the fundamental principle behind most biological processes, including enzyme-substrate binding and receptor-ligand interactions. The three-dimensional arrangement of functional groups in a molecule is paramount for effective molecular recognition.

For instance, if this compound were to be developed into a drug, one enantiomer might bind to the target receptor with high affinity and elicit the desired therapeutic response, while the other enantiomer might be inactive or even bind to a different receptor, causing unwanted side effects. This highlights the critical importance of stereochemistry in drug design and the value of using stereochemically pure building blocks like this compound. nih.govresearchgate.net

Spectroscopic and Advanced Structural Characterization of 4 Aminooxan 2 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For (4-Aminooxan-2-yl)methanol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be employed for a complete structural assignment.

Proton and Carbon-13 NMR Chemical Shift Analysis

Proton (¹H) NMR: The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, which is affected by neighboring atoms and functional groups.

Oxane Ring Protons: The protons on the oxane ring would appear in the range of approximately δ 3.0-4.0 ppm. The protons attached to carbons adjacent to the ring oxygen (C2 and C6) would be deshielded and thus resonate at a lower field compared to the other ring protons.

Methanolic Protons (-CH₂OH): The two protons of the hydroxymethyl group attached to C2 would likely appear as a multiplet, due to coupling with the proton at C2, in the region of δ 3.5-3.8 ppm.

Amino Protons (-NH₂): The chemical shift of the amino protons is variable and concentration-dependent, typically appearing as a broad singlet between δ 1.5 and 3.5 ppm.

Hydroxyl Proton (-OH): Similar to the amino protons, the hydroxyl proton signal is also a broad singlet with a variable chemical shift.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on the number of unique carbon atoms and their chemical environment.

Oxane Ring Carbons: The carbon atoms of the oxane ring would resonate in the region of δ 60-80 ppm. The carbons bonded to the oxygen atom (C2 and C6) would be the most downfield.

Methanolic Carbon (-CH₂OH): The carbon of the hydroxymethyl group would be expected to appear around δ 60-65 ppm.

C4 Carbon: The carbon atom bearing the amino group (C4) would have a chemical shift in the range of δ 45-55 ppm.

A hypothetical ¹H and ¹³C NMR data table is presented below based on typical chemical shift ranges for similar structures.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| H-2 | 3.8 - 4.2 (m) | 75 - 80 |

| H-3ax, H-3eq | 1.4 - 1.8 (m) | 30 - 35 |

| H-4 | 2.8 - 3.2 (m) | 45 - 55 |

| H-5ax, H-5eq | 1.6 - 2.0 (m) | 30 - 35 |

| H-6ax, H-6eq | 3.2 - 3.6 (m) | 65 - 70 |

| -CH ₂OH | 3.5 - 3.8 (m) | 60 - 65 |

| -NH ₂ | 1.5 - 3.5 (br s) | - |

| -OH | Variable (br s) | - |

m = multiplet, br s = broad singlet

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for establishing the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum reveals proton-proton (¹H-¹H) coupling correlations. libretexts.orgresearchgate.net Cross-peaks would be observed between adjacent protons on the oxane ring, for instance, between H-2 and the protons on C3, and between H-3 and H-4. This technique helps to trace the spin-spin coupling network throughout the molecule. hmdb.ca

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. hmdb.cacolumbia.edu Each cross-peak in the HSQC spectrum would link a proton signal on one axis to the carbon signal on the other axis to which it is directly attached, confirming the assignments made from the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. columbia.edu This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, correlations would be expected between the protons of the hydroxymethyl group and C2, and between the proton at C2 and the carbon of the hydroxymethyl group.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Studies

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be used to determine the exact mass of the this compound molecule with high precision. This allows for the calculation of the elemental formula. For C₆H₁₃NO₂, the expected monoisotopic mass is approximately 131.0946 g/mol . A predicted collision cross section for the protonated molecule [M+H]⁺ of the hydrochloride salt has been noted, which relates to the ion's shape and size in the gas phase. uni.lu

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting fragment ions. researchgate.net This technique provides detailed structural information by revealing how the molecule breaks apart. The fragmentation of this compound would likely involve characteristic losses:

Loss of a hydroxymethyl radical (•CH₂OH): This would result in a fragment ion with m/z corresponding to the remaining oxane ring with the amino group.

Loss of an amino group (•NH₂): This would generate another characteristic fragment.

Ring-opening fragmentation: The oxane ring could undergo cleavage at various points, leading to a series of smaller fragment ions.

A hypothetical fragmentation pattern is outlined in the table below.

| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Fragment Structure |

| 132.1023 ([M+H]⁺) | 115.0760 | NH₃ | Protonated oxane with a double bond |

| 132.1023 ([M+H]⁺) | 101.0862 | CH₂OH | Protonated 4-aminooxane |

| 132.1023 ([M+H]⁺) | 87.0651 | C₂H₅O | Fragment from ring cleavage |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. bldpharm.com The absorption of IR radiation or the scattering in Raman spectroscopy corresponds to specific bond vibrations, providing a fingerprint of the functional groups present.

O-H and N-H Stretching: A broad absorption band in the IR spectrum between 3200 and 3500 cm⁻¹ would be characteristic of the O-H (hydroxyl) and N-H (amino) stretching vibrations.

C-H Stretching: The C-H stretching vibrations of the aliphatic ring and the hydroxymethyl group would appear in the region of 2850-3000 cm⁻¹.

C-O Stretching: Strong absorptions corresponding to the C-O stretching of the ether linkage in the oxane ring and the alcohol would be expected in the 1050-1150 cm⁻¹ region.

N-H Bending: The N-H bending vibration of the primary amine would likely be observed around 1600 cm⁻¹.

A summary of expected vibrational frequencies is provided in the table below.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

| -OH, -NH₂ | Stretching | 3200 - 3500 (broad) | Weak to medium |

| -CH₂, -CH | Stretching | 2850 - 3000 | Strong |

| -NH₂ | Bending | 1590 - 1650 | Weak |

| -CH₂ | Scissoring | 1450 - 1470 | Medium |

| C-O (ether, alcohol) | Stretching | 1050 - 1150 | Weak to medium |

X-ray Crystallography for Absolute Configuration Determination (if applicable)

While spectroscopic methods confirm the connectivity of a molecule, they typically cannot determine the absolute three-dimensional arrangement of atoms at a chiral center. For an enantiomerically pure sample of a chiral compound like this compound, which has two stereocenters (at C2 and C4), single-crystal X-ray crystallography is the definitive method for determining its absolute configuration. nih.govresearchgate.net

The process requires growing a high-quality single crystal of the compound. For a chiral, enantiomerically pure substance, the crystal must form in one of the 65 non-centrosymmetric (Sohncke) space groups. ed.ac.uk The determination of the absolute structure relies on the phenomenon of anomalous dispersion (or resonant scattering). chem-soc.si This effect occurs when the X-ray radiation used is close to an absorption edge of one of the atoms in the crystal, causing small but measurable differences between the intensities of Friedel pairs of reflections (h,k,l and -h,-k,-l). researchgate.net

For a molecule composed only of light atoms (C, H, N, O), the anomalous scattering effect is very weak with commonly used X-ray sources (like Mo or Cu Kα radiation). researchgate.net This can make the determination of the absolute configuration challenging, though not impossible with modern diffractometers and software. The reliability of the assignment is typically assessed using the Flack parameter, which should refine to a value close to 0 for the correct enantiomer and close to 1 for the inverted structure, with a small standard uncertainty (ideally < 0.04). chem-soc.si

If the anomalous scattering from the native compound is too weak for an unambiguous assignment, a common strategy is to create a derivative by introducing a heavier atom (e.g., bromine, iodine) or by co-crystallizing it with a chiral molecule of a known absolute configuration. researchgate.net This enhances the anomalous scattering signal, allowing for a more confident determination of the absolute structure.

Computational Chemistry and Theoretical Studies on 4 Aminooxan 2 Yl Methanol

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing information about its electronic structure and energy.

Density Functional Theory (DFT) for Ground State Geometries and Vibrational Frequencies

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. For (4-Aminooxan-2-yl)methanol, DFT calculations are employed to find the most stable three-dimensional arrangement of its atoms, known as the ground state geometry. This is achieved by minimizing the energy of the molecule with respect to the positions of its nuclei.

Once the optimized geometry is obtained, vibrational frequency analysis can be performed. This calculation predicts the frequencies of the fundamental modes of vibration of the molecule, which correspond to the absorption peaks in an infrared (IR) spectrum. These theoretical spectra are crucial for interpreting experimental IR data and can help confirm the structure of the synthesized compound. A study on the related compound 4-amino-2,6-dichloropyridine (B16260) demonstrated the use of DFT with the B3LYP functional and various basis sets to calculate vibrational frequencies, which showed good agreement with experimental FTIR and FT-Raman spectra after scaling. nih.govresearchgate.net A similar approach for this compound would involve optimizing its structure and then calculating the harmonic vibrational frequencies.

Table 1: Predicted Vibrational Frequencies for this compound (Hypothetical Data)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| ν(O-H) | 3650 | Hydroxyl group stretching |

| ν(N-H) | 3400, 3350 | Amino group stretching (asymmetric and symmetric) |

| ν(C-H) | 2950-2850 | Aliphatic C-H stretching |

| δ(N-H) | 1620 | Amino group scissoring |

| δ(C-H) | 1450 | Methylene group scissoring |

| ν(C-O-C) | 1100 | Oxane ring ether stretching |

| ν(C-N) | 1050 | Carbon-nitrogen stretching |

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP surface is plotted over the electron density, with different colors representing different electrostatic potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms due to their lone pairs of electrons, and positive potential around the hydrogen atoms of the amino and hydroxyl groups.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by considering the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. For this compound, the HOMO is expected to be localized on the nitrogen and oxygen atoms, reflecting their nucleophilic character. The LUMO would likely be distributed over the carbon skeleton. Analysis of the FMOs of related amino-substituted heterocyclic compounds has been used to understand their reactivity. researchgate.net

Table 2: Calculated FMO Energies for this compound and a Related Compound (Hypothetical Data)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| This compound | -5.8 | 2.5 | 8.3 |

| 4-Aminotetrahydropyran | -6.0 | 2.8 | 8.8 |

Note: This table contains hypothetical data for illustrative purposes. The values are chosen to be representative of what might be expected from DFT calculations on such molecules.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. nih.gov For a flexible molecule like this compound, which can adopt various conformations due to the rotation of its substituent groups and the flexibility of the oxane ring, MD simulations can provide a comprehensive picture of its conformational landscape.

In an MD simulation, the motion of each atom in the molecule is calculated by solving Newton's equations of motion. By simulating the molecule in a solvent, such as water, it is possible to study the effects of solvation on its conformational preferences. The interactions between the solute and solvent molecules can significantly influence which conformations are most stable. For example, hydrogen bonding between the amino and hydroxyl groups of this compound and water molecules would play a crucial role in its solution-phase structure. Studies on cyclic peptides have shown how MD simulations can elucidate the complex interplay between molecular conformation and the surrounding solvent. nih.gov

Computational Prediction of Spectroscopic Data

In addition to IR spectra, computational methods can predict other types of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectra. bohrium.comnih.gov Predicting ¹H and ¹³C NMR chemical shifts can be invaluable for structure elucidation and for assigning experimental spectra, especially for complex molecules with overlapping signals. rogue-scholar.orgfrontiersin.org

The prediction of NMR spectra typically involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus using methods like Gauge-Including Atomic Orbitals (GIAO). These shielding tensors are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions has improved significantly with the development of new functionals and basis sets. researchgate.net

Modeling of Reaction Mechanisms and Transition States Involving this compound

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, it is possible to identify the transition states, which are the high-energy structures that connect reactants and products. The energy of the transition state determines the activation energy of the reaction and thus its rate.

For reactions involving this compound, such as its synthesis or subsequent functionalization, computational modeling could be used to explore different possible reaction pathways. For instance, in the synthesis of tetrahydropyran (B127337) derivatives, computational studies can help to understand the stereoselectivity of the reaction by comparing the energies of different transition state structures. organic-chemistry.orgacs.org Plausible reaction mechanisms for the formation of related heterocyclic systems have been proposed based on computational evidence. researchgate.net

Advanced Applications and Future Research Directions in Synthetic Chemistry

Role of (4-Aminooxan-2-yl)methanol in the Synthesis of Complex Organic Molecules

The construction of complex organic molecules, particularly those with defined three-dimensional structures, relies heavily on the use of stereochemically rich building blocks. Saturated heterocyclic systems are especially valued as they provide rigid conformational frameworks. The this compound scaffold, with its defined stereocenters on the oxane ring, is a prime candidate for use in diversity-oriented synthesis.

One area of significant potential is in the synthesis of spirocyclic compounds . These are molecules containing at least two rings connected by a single common atom, and they are prevalent in many natural products with interesting biological activities. mdpi.com The synthesis of spirocyclic systems is a challenge for organic chemists due to their inherent structural complexity and conformational rigidity. mdpi.com The dual functionality of this compound allows for sequential or one-pot reactions where the amine and alcohol moieties can react with different electrophiles to form two new rings around a central point, or be used to direct complex cyclization cascades. For instance, methodologies developed for the synthesis of spirocyclic bromotyrosines, which are promising scaffolds for anticancer drugs, often involve the cyclization of a linear precursor onto a pre-existing ring system. nih.gov By analogy, this compound could serve as the core ring onto which complex side chains are elaborated and subsequently cyclized to generate novel spiro-heterocyclic libraries.

The synergy between covalent synthesis and supramolecular interactions is increasingly being harnessed to create complex molecular systems. nih.gov The defined stereochemistry and hydrogen-bonding capabilities of this compound could be used to template or direct subsequent covalent bond formations, enabling a high degree of control over the final molecular architecture.

| Potential Synthetic Application | Key Features of this compound | Illustrative Complex Molecule Target |

| Chiral Building Block | Pre-defined stereocenters on the oxane ring | Natural Product Analogs, Chiral Auxiliaries |

| Spirocycle Synthesis | Bifunctionality (amine and alcohol) for sequential cyclizations | Spiro-heterocycles, Novel Drug Scaffolds mdpi.comnih.gov |

| Diversity-Oriented Synthesis | Multiple reaction sites for derivatization | Libraries of complex small molecules for screening |

Exploration as a Ligand in Organometallic Catalysis

The development of new ligands is a cornerstone of progress in organometallic catalysis. mdpi.com Amino alcohols have emerged as a highly effective class of ligands for a variety of transition metal-catalyzed reactions. nih.govorganic-chemistry.org Their ability to coordinate to a metal center through both the nitrogen and oxygen atoms forms a stable five-membered chelate ring, which can significantly influence the metal's reactivity, stability, and selectivity.

Research has demonstrated that simple, air-stable amino alcohols can serve as effective ligands for challenging cross-coupling reactions. For example, nickel-based catalyst systems employing ligands such as prolinol or trans-2-aminocyclohexanol have been shown to be highly effective for Suzuki cross-coupling reactions of unactivated alkyl halides, including historically difficult secondary alkyl chlorides. nih.govorganic-chemistry.org These findings strongly suggest that this compound, as a structurally related amino alcohol, could be a valuable ligand in this domain. The oxane ring provides a sterically defined and rigid backbone, which could impart unique selectivity in catalytic transformations.

The potential applications are broad and could extend beyond Suzuki reactions to other cross-coupling processes like Buchwald-Hartwig amination, Sonogashira coupling, and C-H activation, where precise control of the metal's coordination sphere is paramount. nih.gov

| Catalytic Reaction | Metal Center | Analogous Amino Alcohol Ligand | Substrate Scope | Reference |

|---|---|---|---|---|

| Suzuki Cross-Coupling | Nickel (Ni) | Prolinol | Unactivated secondary and primary alkyl chlorides | organic-chemistry.org |

| Suzuki Cross-Coupling | Nickel (Ni) | trans-2-Aminocyclohexanol | Unactivated secondary alkyl bromides and iodides | nih.govorganic-chemistry.org |

| Hydrosilylation | Various Transition Metals (e.g., Pt, Rh) | General Amino Alcohols | Alkenes, Alkynes | nih.gov |

Integration into Novel Material Science Architectures

The design of advanced materials with tailored properties is increasingly looking towards the principles of supramolecular chemistry, where molecules are programmed to self-assemble into larger, ordered structures through non-covalent interactions. nih.gov The this compound molecule is an excellent candidate for such applications due to its capacity for forming multiple, directional hydrogen bonds via its amino (-NH₂) and hydroxyl (-OH) groups.

These groups can act as both hydrogen bond donors and acceptors, enabling the formation of robust and predictable supramolecular synthons. This could lead to self-assembly into one-dimensional tapes, two-dimensional sheets, or complex three-dimensional networks. mdpi.com The inherent chirality of the molecule could further direct the formation of helical or other chiral superstructures, which are of great interest for applications in nonlinear optics, chiral separations, and catalysis. The self-assembly of guanosine (B1672433) derivatives, driven by hydrogen bonding, into complex architectures serves as a powerful precedent for this potential. rsc.org

Furthermore, this compound can be utilized as a monomer in polymer synthesis. The amine and alcohol functionalities can be readily polymerized with appropriate co-monomers (e.g., di-isocyanates, di-carboxylic acids) to create novel polyurethanes, polyesters, or polyamides. The incorporation of the rigid, polar oxane ring into the polymer backbone would be expected to influence the material's properties, such as its thermal stability, solubility, and mechanical strength. Such polymers could find use in biomedical applications, for instance, as components of drug delivery systems where the oxane motif can enhance hydrophilicity and biocompatibility. nih.gov

| Material Architecture | Relevant Functional Groups | Driving Interaction | Potential Application |

| Supramolecular Gels/Networks | -NH₂, -OH | Hydrogen Bonding, van der Waals | Smart Materials, Tissue Scaffolding nih.gov |

| Chiral Assemblies | Chiral Oxane Scaffold | Hydrogen Bonding, π-π stacking (if derivatized) | Chiral Separation, Asymmetric Catalysis rsc.org |

| Functional Polymers | -NH₂, -OH (as monomer) | Covalent (Amide, Ester, Urethane bonds) | Biodegradable Plastics, Drug Delivery Micelles nih.gov |

Development of this compound-based Scaffolds for Chemical Probe Design

In medicinal chemistry and chemical biology, there is a continuous demand for novel molecular scaffolds to serve as starting points for the development of chemical probes and therapeutic agents. rsc.org A significant trend in modern drug design is the move away from flat, aromatic structures towards more three-dimensional, sp³-rich scaffolds. nih.gov These 3D structures often provide improved physicochemical properties, such as enhanced solubility and metabolic stability, and can lead to more specific interactions with biological targets. biosynth.com

The this compound core is an archetypal example of an sp³-rich, 3D scaffold. The oxane ring is a privileged structure in medicinal chemistry, often used as a bioisosteric replacement for less stable or more lipophilic groups. nih.gov The presence of two distinct functional groups (amine and alcohol) at defined positions provides ideal handles for combinatorial derivatization, allowing for the rapid generation of a library of diverse small molecules.

This library could then be screened against a wide range of biological targets, such as enzymes or receptors, to identify hit compounds. These hits can be further optimized to develop potent and selective chemical probes to interrogate biological pathways or to serve as leads for drug discovery programs. The utility of heterocyclic scaffolds, such as oxazolidinones, in developing drugs for a variety of diseases underscores the potential of the this compound framework in this arena. nih.gov The use of methanol (B129727) itself as a "smart" probe molecule to study catalytic surfaces highlights the fundamental reactivity of the hydroxymethyl group, which can be leveraged in designing probes that form covalent or strong non-covalent interactions with their targets. lehigh.edu

Q & A

Q. Notes

- Basic questions focus on foundational synthesis, characterization, and stability.

- Advanced questions address mechanistic insights, computational modeling, and resolving data inconsistencies.

- Methodologies reference peer-reviewed techniques (NMR, DFT, HPLC) and avoid commercial sources.

- Data tables (e.g., HRMS m/z, solvent parameters) are integrated into methodological answers for precision.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.